Guineensine

Catalog No.
S529585
CAS No.
55038-30-7
M.F
C24H33NO3
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guineensine

CAS Number

55038-30-7

Product Name

Guineensine

IUPAC Name

(2E,4E,12E)-13-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)trideca-2,4,12-trienamide

Molecular Formula

C24H33NO3

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C24H33NO3/c1-20(2)18-25-24(26)14-12-10-8-6-4-3-5-7-9-11-13-21-15-16-22-23(17-21)28-19-27-22/h8,10-17,20H,3-7,9,18-19H2,1-2H3,(H,25,26)/b10-8+,13-11+,14-12+

InChI Key

FPMPOFBEYSSYDQ-AUVZEZIHSA-N

SMILES

CC(C)CNC(=O)C=CC=CCCCCCCC=CC1=CC2=C(C=C1)OCO2

Solubility

Soluble in DMSO

Synonyms

Guineesine; Pipyahyine;

Canonical SMILES

CC(C)CNC(=O)C=CC=CCCCCCCC=CC1=CC2=C(C=C1)OCO2

Isomeric SMILES

CC(C)CNC(=O)/C=C/C=C/CCCCCC/C=C/C1=CC2=C(C=C1)OCO2

Description

The exact mass of the compound Guineensine is 383.246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Drug Discovery and Pharmaceutical Research

  • Antimicrobial properties: Some research suggests Guineensine may have activity against certain bacteria and fungi [].
  • Antioxidant effects: In vitro studies have shown Guineensine may act as an antioxidant, potentially protecting cells from damage [].
  • Neuromodulatory effects: Certain studies indicate Guineensine may interact with neurotransmitter systems in the brain, although the specific mechanisms require further investigation [].

Guineensine is a natural product derived from the Piperaceae family, specifically known for its chemical structure as (2E,4E,12E)-13-(benzo[d][1,3]dioxol-5-yl)-N-isobutyltrideca-2,4,12-trienamide. This compound has garnered attention due to its unique ability to inhibit the uptake of endocannabinoids in various cell lines, functioning independently of fatty acid amide hydrolase (FAAH) activity. Guineensine exhibits cannabimimetic effects, which means it mimics the effects of cannabinoids found in cannabis plants, leading to behavioral changes in animal models such as BALB/c mice .

The biological activity of guineensine is primarily characterized by its inhibition of endocannabinoid uptake. This action leads to increased levels of endocannabinoids in the synaptic cleft, enhancing their effects on cannabinoid receptors. Studies have demonstrated that guineensine exhibits pronounced anti-inflammatory properties and can influence behaviors associated with anxiety and pain relief, similar to those induced by cannabinoids . Additionally, guineensine has been shown to affect locomotion and induce hypothermic responses in animal models .

The synthesis of guineensine has been achieved through various methods:

  • Total Synthesis: A practical approach has been developed that executes the total synthesis of guineensine in 12 steps. This method emphasizes efficiency and scalability, making it suitable for further research and potential therapeutic applications .

Guineensine's applications are primarily centered around its pharmacological properties:

  • Endocannabinoid System Modulation: As an endocannabinoid uptake inhibitor, guineensine may have potential therapeutic applications in treating conditions related to the endocannabinoid system, such as anxiety disorders and chronic pain.
  • Anti-inflammatory Agent: Its anti-inflammatory properties suggest potential use in developing treatments for inflammatory diseases .

Research on guineensine has highlighted its interactions with various biological systems:

  • Cannabinoid Receptors: Guineensine interacts with cannabinoid receptors, enhancing the effects of endogenous cannabinoids without directly activating these receptors.
  • Cell Lines: Studies have shown that guineensine effectively inhibits endocannabinoid uptake across different cell lines, indicating its broad applicability in pharmacological research .

Guineensine can be compared to several similar compounds within the Piperaceae family and other natural products known for their interactions with the endocannabinoid system. Here are some notable compounds:

Compound NameStructure TypeKey Features
PiperidineAlkaloidKnown for various pharmacological effects.
PiperlongumineAmideExhibits anti-cancer properties; similar structural motifs.
WisaninAmideShares structural similarities with guineensine; also inhibits endocannabinoid uptake.
Piperolein BAlkaloidRelated to guineensine's synthesis; influences biological pathways similarly.

Guineensine stands out due to its specific mechanism as an endocannabinoid uptake inhibitor while possessing unique structural characteristics that differentiate it from other compounds in this category. Its efficacy in modulating the endocannabinoid system without direct receptor activation further highlights its potential as a therapeutic agent.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.8

Exact Mass

383.246

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Liu W, Jiang Z, Chen J, Zhang X, Ma Y. [Chemical constituents from air-dried Piper longum]. Zhongguo Zhong Yao Za Zhi. 2009 May;34(9):1101-3. Chinese. PubMed PMID: 19685743.

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